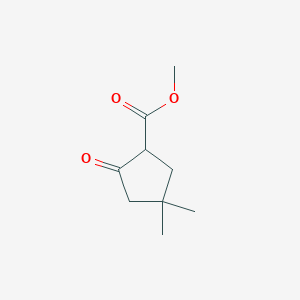
2-methyl-N-phenylAlanine
Übersicht
Beschreibung
2-Methyl-N-phenylalanine is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da . It is also known by other names such as 2-Methyl-2-(Phenylamino)propanoic acid and Alanine, 2-methyl-N-phenyl- .
Molecular Structure Analysis
The molecular structure of 2-methyl-N-phenylalanine consists of a phenylalanine molecule where one of the hydrogen atoms in the methyl group is replaced by a phenyl group .
Physical And Chemical Properties Analysis
2-Methyl-N-phenylalanine is a solid substance . It has a molecular weight of 179.22 . The compound is stored at a temperature of -20°C .
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
Field
Pharmaceutical Development
Application Summary
2-methyl-N-phenylAlanine is utilized in the synthesis of various pharmaceutical compounds due to its structural uniqueness, which can contribute to the efficacy and stability of the resulting drugs .
Methods of Application
The amino acid is incorporated into larger molecules through chemical synthesis, often involving reactions like amide bond formation or esterification. The specific conditions, such as temperature, pH, and solvent, are tailored to optimize yield and purity.
Results and Outcomes
The incorporation of 2-methyl-N-phenylAlanine has led to the development of drugs with improved pharmacokinetic properties.
Biotechnology
Field
Enzyme Engineering
Application Summary
In biotechnological research, 2-methyl-N-phenylAlanine is explored for its potential to create more stable and efficient enzymes used in various industrial processes .
Methods of Application
The amino acid is introduced into the active sites of enzymes or as part of the enzyme’s structure to enhance stability. Techniques like site-directed mutagenesis are employed to achieve this.
Results and Outcomes
Studies have shown that enzymes modified with 2-methyl-N-phenylAlanine demonstrate increased resistance to denaturation and higher catalytic activity under industrial conditions .
Agriculture
Field
Crop Enhancement
Application Summary
This amino acid is investigated for its role in the biosynthesis of plant secondary metabolites, which can lead to improved crop characteristics .
Methods of Application
2-methyl-N-phenylAlanine is applied to crops via foliar sprays or soil amendments. The concentration and frequency of application are carefully monitored to assess the impact on plant growth and metabolite production.
Results and Outcomes
Preliminary results indicate that treated plants exhibit enhanced production of certain metabolites, which could translate to improved resistance to pests or better nutritional profiles .
Food Industry
Field
Food Additive Development
Application Summary
The amino acid is used in the food industry to develop new flavors and preservatives that can extend the shelf life of food products .
Methods of Application
2-methyl-N-phenylAlanine is incorporated into food products during processing. Its interaction with other ingredients is analyzed to ensure flavor stability and safety.
Results and Outcomes
Food products containing this amino acid have shown promising results in sensory evaluations, with extended shelf life and maintained flavor quality .
Chemical Synthesis
Field
Organic Synthesis
Application Summary
In chemical synthesis, 2-methyl-N-phenylAlanine serves as a building block for complex organic molecules, including polymers and fine chemicals .
Methods of Application
The amino acid is used in various synthetic routes, often involving condensation reactions or as a chiral auxiliary to induce stereoselectivity in the synthesis of enantiomerically pure compounds.
Results and Outcomes
The use of 2-methyl-N-phenylAlanine has resulted in the synthesis of compounds with high enantiomeric excess and yields, proving its utility in producing high-quality chemical products .
Materials Science
Field
Hydrogel Development
Application Summary
Research in materials science explores the use of 2-methyl-N-phenylAlanine in the development of hydrogels with potential biomedical applications .
Methods of Application
The amino acid is integrated into peptide sequences that self-assemble into hydrogels. Parameters like pH, temperature, and ionic strength are optimized for gelation.
Results and Outcomes
The resulting hydrogels exhibit desirable properties such as biocompatibility and mechanical strength, making them suitable for applications like drug delivery and tissue engineering .
This analysis provides a snapshot of the diverse applications of 2-methyl-N-phenylAlanine across various scientific fields, highlighting its versatility and potential for innovation. Each application demonstrates unique methods and promising results, underscoring the amino acid’s significance in research and industry.
Microbial Bioproduction
Field
Industrial Microbiology
Application Summary
The amino acid is used as a precursor in the microbial biosynthesis of L-phenylalanine, which is an essential amino acid with a wide range of industrial applications .
Methods of Application
Engineered strains of E. coli are used to convert inexpensive aromatic precursors into L-phenylalanine. This involves systematic bioconversion processes, including the use of specific enzymes to catalyze the conversion of 2-methyl-N-phenylAlanine.
Results and Outcomes
The engineered pathway has shown the potential to produce L-phenylalanine efficiently from low-cost starting materials, providing a bio-based strategy for the production of this high-value amino acid .
Advanced Imaging
Field
Diagnostic Imaging
Application Summary
Fluorinated derivatives of phenylalanines, including 2-methyl-N-phenylAlanine, are being explored for their role in enhancing imaging techniques such as PET scans .
Methods of Application
These compounds are used as contrast agents or tracers due to their ability to be detected by imaging equipment, providing clearer images of biological tissues.
Results and Outcomes
The use of fluorinated phenylalanines has improved the topography imaging of tumor ecosystems, aiding in the diagnosis and treatment planning for cancer patients .
Enzyme Inhibition
Field
Pharmacology
Application Summary
2-methyl-N-phenylAlanine and its derivatives are investigated for their potential as enzyme inhibitors, which can lead to the development of new therapeutic agents .
Methods of Application
The amino acid is used in research to study its interaction with various enzymes, aiming to inhibit their activity. This involves in vitro assays and computational modeling to predict binding affinities.
Results and Outcomes
Some derivatives have shown promise as potential therapeutic agents, demonstrating significant inhibition of target enzymes in preliminary studies .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-anilino-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,9(12)13)11-8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCYMDCQKGJWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506619 | |
| Record name | 2-Methyl-N-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-phenylAlanine | |
CAS RN |
59081-61-7 | |
| Record name | 2-Methyl-N-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-N-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)





![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)